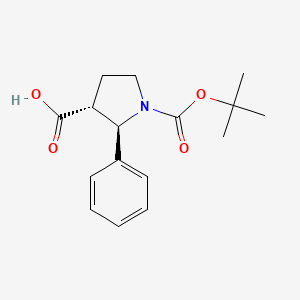![molecular formula C14H18N4O B8139394 1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B8139394.png)
1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both pyridine and imidazole rings.
Preparation Methods
The synthesis of 1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the reaction of acetylene with hydrogen cyanide in a red-hot iron tube furnace.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Coupling of the Rings: The pyridine and imidazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of catalysts and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and proteins, disrupting key biological processes . For example, it may inhibit the activity of thymidylate kinase, an enzyme involved in DNA synthesis, thereby preventing the replication of viruses and bacteria .
Comparison with Similar Compounds
1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring and often exhibit similar antimicrobial and antiviral properties.
Imidazole derivatives: These compounds share the imidazole ring and are known for their antifungal and antibacterial activities.
Other heterocyclic compounds: Compounds containing both pyridine and imidazole rings, such as imidazo[1,2-a]pyridines, also exhibit similar biological activities.
The uniqueness of this compound lies in its specific combination of pyridine and imidazole rings, which enhances its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
1-methyl-7-(pyridin-3-ylmethoxymethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-18-10-17-13-7-16-6-12(14(13)18)9-19-8-11-3-2-4-15-5-11/h2-5,10,12,16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKOYRZHHXJUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(CNC2)COCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((3S,3aR,7aS)-octahydropyrano[3,2-b]pyrrol-3-yl)nicotinamide](/img/structure/B8139314.png)
![1-Ethyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8139321.png)
![(4aS,7S,7aR)-7-(pyridin-3-yloxy)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8139323.png)
![Rac-benzyl (5R,6R)-6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B8139336.png)
![(2S,5R)-Tert-butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate](/img/structure/B8139343.png)
![Tert-butyl 1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B8139356.png)

![(3aR,6S,7aR)-N-methyl-N-(pyridin-2-ylmethyl)octahydrofuro[3,2-b]pyridine-6-carboxamide](/img/structure/B8139368.png)
![1-(Pyrrolidin-1-Yl)-2-(1-Oxa-8-Azaspiro[4.5]Decan-3-Yl)Ethanone](/img/structure/B8139381.png)
![Tert-butyl 1'-benzyl-2-bromospiro[4,6-dihydro-[1,3]thiazolo[5,4-c]pyridine-7,4'-piperidine]-5-carboxylate](/img/structure/B8139387.png)
![(2R,3aS,7aS)-2-(4-methylthiazol-2-yl)octahydrofuro[2,3-c]pyridine](/img/structure/B8139399.png)
![2-[(2S,3aR,7aS)-2-(1,2,4-triazol-1-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-1-yl]-1,3-thiazole](/img/structure/B8139406.png)
![1-Methyl-4-((Pyridin-3-Ylmethoxy)Methyl)-4,5,6,7-Tetrahydro-1H-[1,2,3]Triazolo[4,5-C]Pyridine](/img/structure/B8139415.png)
![N-Methyl-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B8139427.png)
